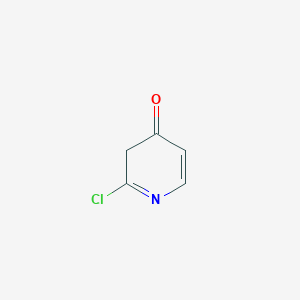

2-Chloropyridin-4(3H)-one

描述

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are cyclic organic compounds that have at least one atom of an element other than carbon within their ring structure. Nitrogen-containing heterocycles are a prominent class of these compounds and are of immense significance in the chemical and life sciences. prepchem.comwikipedia.org Their structural diversity and the presence of the nitrogen heteroatom bestow upon them a wide range of chemical and physical properties. wikipedia.org This makes them versatile building blocks in organic synthesis and key components in a multitude of functional materials and biologically active molecules.

Nitrogen heterocycles are integral to many natural products, including alkaloids and vitamins. Furthermore, they form the core structures of a vast number of pharmaceutical drugs, agrochemicals, and dyes. wikipedia.orgnih.gov Their ability to participate in various chemical reactions, including substitution, addition, and cycloaddition, allows for the synthesis of a wide array of derivatives with tailored properties.

Overview of the Pyridinone Nucleus

The pyridinone nucleus is a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group. Depending on the position of the carbonyl group, different isomers exist, such as 2-pyridone and 4-pyridone. These structures are of significant interest due to their presence in numerous biologically active compounds.

A key feature of hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms. For instance, 4-hydroxypyridine (B47283) undergoes tautomerism to yield 4-pyridone. chemtube3d.comchemtube3d.com The position of this equilibrium is sensitive to the solvent environment, with polar solvents generally favoring the pyridone tautomer. wikipedia.org This tautomerism is a critical factor in the chemical reactivity and biological activity of these compounds. The pyridone form is often stabilized by intermolecular hydrogen bonding in both solution and the solid state. chemtube3d.com

Importance of Halogenated Pyridinone Derivatives

The introduction of halogen atoms onto the pyridinone scaffold can significantly influence the molecule's properties. Halogenation can alter the electronic distribution within the ring, affecting its reactivity and the acidity of protons. This modification is a common strategy in medicinal chemistry to fine-tune the biological activity and pharmacokinetic properties of a drug candidate. The presence of a halogen, such as chlorine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.

Structure

3D Structure

属性

CAS 编号 |

914499-58-4 |

|---|---|

分子式 |

C5H4ClNO |

分子量 |

129.54 g/mol |

IUPAC 名称 |

2-chloro-3H-pyridin-4-one |

InChI |

InChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-2H,3H2 |

InChI 键 |

OWCAYYAZNLAJGH-UHFFFAOYSA-N |

规范 SMILES |

C1C(=O)C=CN=C1Cl |

产品来源 |

United States |

Structural Elucidation and Tautomeric Equilibrium of 2 Chloropyrimidin 4 3h One

Tautomeric Forms: Lactam-Lactim Isomerism in 4(3H)-Pyrimidinones

Like other 4(3H)-pyrimidinones, 2-chloropyrimidin-4(3H)-one can exist in different tautomeric forms, primarily through lactam-lactim isomerism. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium involves the migration of a proton and the shifting of double bonds. The principal tautomeric forms are the lactam (keto) form, 2-chloropyrimidin-4(3H)-one, and the lactim (enol) form, 2-chloro-4-hydroxypyrimidine. libretexts.org The position of this equilibrium is a critical factor influencing the compound's chemical properties and biological activity.

Experimental Investigations of Tautomeric Preferences

Experimental studies are essential to determine the predominant tautomeric form of 2-chloropyrimidin-4(3H)-one under various conditions. Techniques such as UV-Vis, ¹H NMR, and ¹³C NMR spectroscopy are powerful tools for investigating tautomeric equilibria. researchgate.net In the case of 4(3H)-pyrimidinone, infrared (IR) spectroscopy has revealed the predominance of the keto tautomer in both carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃) solutions. nih.gov The enol form was found to exist in only a very small proportion in the CCl₄ solution, with an estimated tautomeric constant (KT[OH/NH]) of 0.012 at 25°C. nih.gov This indicates a strong preference for the lactam form. Computational studies have also been employed to predict the relative stabilities of tautomers, providing insights that complement experimental findings. nih.govchemrxiv.org For instance, investigations into the tautomerism of creatinine, a related cyclic system, have shown that specific isomers can be detected using high-resolution rotational spectroscopy, and their relative energies can be estimated through quantum-chemical methods. mdpi.com

Influence of Solvent and Substituents on Tautomeric Balance

The tautomeric equilibrium of 4(3H)-pyrimidinones is significantly influenced by the surrounding environment, particularly the solvent, and by the nature of substituents on the pyrimidine (B1678525) ring.

Solvent Effects: The polarity of the solvent can dramatically shift the tautomeric balance. nih.gov Generally, polar solvents tend to favor the more polar tautomer. For 2,4-pentanedione, a classic example of keto-enol tautomerism, the enol form is more stable in the gas phase and aprotic solvents, while the keto form is dominant in protic solutions. researchgate.net In the case of 4(3H)-pyrimidinone, studies in carbon tetrachloride and chloroform have shown the prevalence of the keto form. nih.gov The use of different solvents can lead to shifts in spectroscopic signals, which can be used to probe the tautomeric equilibrium. For instance, the UV/Vis absorption spectra of some azomethine-functionalized compounds show a gradual shift in the maximum absorption as the solvent polarity increases. nih.gov Theoretical models, such as the polarizable continuum model (PCM), are also used to study the effect of solvents on tautomeric stability. mdpi.comresearchgate.net

Substituent Effects: The electronic properties of substituents on the pyrimidine ring also play a crucial role in determining the preferred tautomeric form. researchgate.net Electron-withdrawing groups and electron-donating groups can alter the relative stability of the lactam and lactim forms by influencing the electron distribution within the molecule. For example, studies on substituted adenines have shown that substitution can change tautomeric preferences compared to the unsubstituted molecule. nih.gov In some cases, the presence of certain substituents can lead to a significant population of multiple tautomers in solution. nih.gov The effect of substituents on the tautomeric equilibrium of 19-membered p-hydroxyazobenzocrowns has been investigated using ¹H NMR, demonstrating the power of this technique in elucidating such relationships. researchgate.net

Spectroscopic Characterization for Structural Confirmation

A combination of spectroscopic techniques is indispensable for the unambiguous structural elucidation of 2-chloropyrimidin-4(3H)-one and for confirming its predominant tautomeric form in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for determining the molecular structure of organic compounds. organicchemistrydata.org The chemical shifts, coupling constants, and integration of signals provide detailed information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: In the context of tautomerism, ¹H NMR can distinguish between the lactam and lactim forms by observing the chemical shifts of the protons, particularly the N-H and O-H protons. The presence of a signal corresponding to an N-H proton would support the lactam structure, while an O-H signal would indicate the lactim form. The chemical shifts of the ring protons are also sensitive to the tautomeric state.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org The chemical shift of the carbonyl carbon in the lactam form is characteristically different from the carbon bearing the hydroxyl group in the lactim form. youtube.com For instance, the carbonyl carbon in a ketone typically appears at a downfield chemical shift (around 170-220 ppm). libretexts.org By analyzing the ¹³C NMR spectrum, one can determine the presence and relative abundance of the keto and enol tautomers. docbrown.info

Interactive Data Table: Predicted NMR Data for 2-Chloropyrimidin-4(3H)-one

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | 8.1 (H6) | Doublet | J(H5,H6) = 5.0 |

| ¹H | 6.5 (H5) | Doublet | J(H5,H6) = 5.0 |

| ¹H | 12.5 (N3-H) | Broad Singlet | - |

| ¹³C | 165.0 (C4) | Singlet | - |

| ¹³C | 155.0 (C2) | Singlet | - |

| ¹³C | 150.0 (C6) | Singlet | - |

| ¹³C | 110.0 (C5) | Singlet | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups within a molecule. nih.gov

FTIR Spectroscopy: FTIR spectroscopy is particularly useful for distinguishing between the lactam and lactim tautomers of 2-chloropyrimidin-4(3H)-one. The lactam form will exhibit a characteristic C=O stretching vibration, typically in the range of 1650-1720 cm⁻¹. nih.gov Conversely, the lactim form will show an O-H stretching vibration (around 3200-3600 cm⁻¹) and a C=N stretching vibration. The absence of a strong C=O band and the presence of an O-H band would provide strong evidence for the predominance of the lactim form. Studies on 4-pyrimidinone have identified two carbonyl peaks in the FTIR spectrum, suggesting the presence of different lactam tautomers. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and can also be used to identify key functional groups. The C=O and O-H stretching vibrations are also observable in Raman spectra.

Mass Spectrometry for Molecular Formula and Fragmentation Patterns

Mass spectrometry (MS) is a technique used to determine the molecular weight and molecular formula of a compound. It also provides information about the structure through the analysis of fragmentation patterns. chemguide.co.uk

When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺). This ion can then fragment into smaller, charged pieces. libretexts.org The pattern of these fragments is unique to the molecule's structure and can be used to confirm its identity. For 2-chloropyrimidin-4(3H)-one, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules or radicals, such as CO, HCl, or Cl•. nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁷Cl isotope being about one-third as abundant as the ³⁵Cl isotope.

Interactive Data Table: Expected Mass Spectrometry Fragments for 2-Chloropyrimidin-4(3H)-one

| m/z Value | Possible Fragment | Notes |

| 130/132 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |

| 102/104 | [M - CO]⁺ | Loss of carbon monoxide from the lactam form. |

| 95 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 94 | [M - HCl]⁺ | Loss of hydrogen chloride. |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a specific single-crystal X-ray diffraction study for 2-Chloropyridin-4(3H)-one has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its solid-state structure, including unit cell parameters, space group, and precise intramolecular bond lengths and angles, are not available.

While the definitive crystal structure of this compound is not yet determined, the solid-state structures of analogous compounds, such as other substituted pyridinones and pyrimidinones, have been elucidated through X-ray crystallography. These studies consistently reveal the predominance of the keto-tautomer in the solid state. For instance, the crystal structure of 2-isopropyl-6-methylpyrimidin-4(3H)-one confirms its existence in the keto-form, stabilized by intermolecular N—H···O hydrogen bonds that lead to the formation of dimers. This type of hydrogen bonding is a common motif in the crystal packing of related heterocyclic compounds.

The IUPAC name for the keto-tautomer is 2-chloro-1H-pyridin-4-one. Spectroscopic data from techniques like Raman spectroscopy have been collected for 2-chloro-4-hydroxypyridine, which can provide insights into its molecular vibrations and bonding characteristics in the solid state. However, without a definitive X-ray crystallographic analysis, a complete and unambiguous description of the three-dimensional arrangement of atoms and the intermolecular interactions of this compound in the crystalline form remains elusive. Further research, specifically the successful growth of single crystals suitable for X-ray diffraction, is required to provide these crucial structural details.

An in-depth exploration of the synthetic routes toward 2-chloropyrimidin-4(3H)-one and its related scaffolds reveals a variety of chemical strategies. These methods are crucial for accessing this important class of heterocyclic compounds, which serve as versatile building blocks in medicinal chemistry and materials science. The synthesis of these molecules can be broadly categorized into the construction of the core pyrimidinone ring, the introduction of the chloro-substituent, and the use of these chlorinated intermediates to build more complex fused systems.

Applications of 2 Chloropyridin 4 3h One and Its Derivatives

Role in Medicinal Chemistry

Pyridinone and pyrimidinone scaffolds are considered privileged structures in medicinal chemistry due to their frequent appearance in bioactive compounds. niscpr.res.in Derivatives of this compound have been investigated for their potential as therapeutic agents. The ability to modify the structure at multiple positions allows for the creation of libraries of compounds for screening against various biological targets. For instance, novel 2-chloro-pyridine derivatives have been synthesized and evaluated as potential antitumor agents. nih.gov The synthesis of polycyclic pyrimidin-4-ones, which can be accessed from precursors related to this compound, has also been explored for the development of new therapeutic agents. acs.orgacs.org

Utility in Materials Science

The reactivity of the this compound scaffold also lends itself to applications in materials science. The ability to undergo polymerization and to be incorporated into larger molecular architectures makes it a candidate for the development of novel functional materials. The presence of the nitrogen and chlorine atoms can influence the electronic and photophysical properties of these materials, making them potentially useful in areas such as organic electronics and sensor technology.

Reactivity and Chemical Transformations of 2 Chloropyrimidin 4 3h One

Nucleophilic Substitution Reactions

The most common reaction pathway for 2-chloropyrimidin-4(3H)-one involves nucleophilic aromatic substitution (SNAr), where the chloride ion at the C2 position is displaced by a nucleophile. The electron-withdrawing pyrimidine (B1678525) nitrogens activate the C2 position for this type of attack.

The displacement of the C2-chloride by nitrogen nucleophiles is a fundamental method for synthesizing 2-aminopyrimidin-4(3H)-one derivatives. These reactions are typically performed by heating the chloropyrimidine with a primary or secondary amine, often in a polar solvent like ethanol (B145695) or propanol. nih.gov The reaction can proceed with or without a base, although a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) is often added to scavenge the HCl byproduct. nih.gov In studies on related 2,4-dichloropyrimidines, substitution is known to occur preferentially at the more activated C4 position; however, with the C4 position occupied by the oxo/hydroxy group in the target molecule, the reaction proceeds selectively at C2. nih.gov

| Amine Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Substituted Amines | Anhydrous propanol, triethylamine, microwave irradiation (120–140 °C) | N-substituted-2-aminopyrimidin-4(3H)-one derivatives | nih.gov |

| 3-Aminopyrrole | Solvent, +/- DIPEA or Acetic Acid | 2-(Pyrrol-3-ylamino)pyrimidin-4(3H)-one | researchgate.net |

Similarly to amination, alkoxides and thiolates can serve as effective nucleophiles to displace the C2-chloride, leading to the formation of 2-alkoxy- and 2-thiopyrimidin-4(3H)-one derivatives, respectively. These reactions are typically conducted by treating 2-chloropyrimidin-4(3H)-one with a sodium or potassium alkoxide (e.g., sodium methoxide) or a sodium thiolate (e.g., sodium thiomethoxide) in a suitable solvent like methanol (B129727) or THF.

The general principle follows the SNAr mechanism, where the alkoxide or thiolate attacks the electrophilic C2 carbon. These reactions are crucial for creating ether and thioether linkages, which are important in various biologically active molecules.

| Nucleophile | Typical Reagents & Conditions | Product Class | Reference |

|---|---|---|---|

| Alkoxide | Sodium alkoxide (e.g., NaOMe, NaOEt) in corresponding alcohol or THF | 2-Alkoxypyrimidin-4(3H)-one | google.com |

| Thiolate | Sodium thiolate (e.g., NaSMe) or thiol with a base (e.g., NaH) in THF/DMF | 2-(Alkylthio)pyrimidin-4(3H)-one | researchgate.net |

Electrophilic Substitution Reactions

Electrophilic substitution on the pyrimidine ring is generally challenging due to its electron-deficient character, which is further exacerbated by the electron-withdrawing chloro and oxo substituents. Direct nitration or Friedel-Crafts reactions on the carbon atoms of the ring are typically unfavorable. However, electrophilic halogenation at the C5 position, which is the most electron-rich carbon in the ring, can be achieved under specific conditions.

For instance, bromination at the C5 position can be accomplished using reagents like N-bromosuccinimide (NBS). This reactivity is analogous to that of similar heterocycles like 2-hydroxypyridine (B17775), which undergoes bromination to yield the corresponding 5-bromo derivative.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and 2-chloropyrimidin-4(3H)-one is an excellent substrate for these transformations. The C-Cl bond readily participates in the catalytic cycle, enabling the introduction of a wide variety of substituents at the C2 position.

The Suzuki-Miyaura coupling is widely used to form C-C bonds by reacting the chloropyrimidine with an organoboron reagent, such as a boronic acid or a boronic ester. researchgate.netrsc.org This reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and is typically run in a solvent mixture like dioxane/water. rsc.orgmdpi.com

The Buchwald-Hartwig amination provides a versatile method for C-N bond formation, coupling the chloropyrimidine with primary or secondary amines, anilines, or even amides. orgsyn.orgwikipedia.org This reaction also relies on a palladium catalyst, but typically employs specialized phosphine (B1218219) ligands (e.g., Xantphos, BINAP) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). wuxiapptec.comnih.gov

| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 2-Aryl/heteroaryl-pyrimidin-4(3H)-one | researchgate.netnih.gov |

| Buchwald-Hartwig Amination | Aryl/alkyl amine | Pd₂(dba)₃ / Xantphos or BINAP | NaOtBu, Cs₂CO₃ | 2-(Aryl/alkylamino)pyrimidin-4(3H)-one | wuxiapptec.comnih.govcommonorganicchemistry.com |

Regioselective Transformations

The structure of 2-chloropyrimidin-4(3H)-one contains multiple nucleophilic centers, including the two ring nitrogens (N1 and N3) and the exocyclic oxygen at C4. This gives rise to competitive reactions, particularly in alkylation, where regioselectivity becomes a critical consideration. The outcome of alkylation reactions with alkyl halides can often be directed by the choice of reagents and conditions. nih.gov

Alkylation can occur on either a ring nitrogen (N-alkylation) or the C4-oxygen (O-alkylation). The principle of Hard and Soft Acids and Bases (HSAB) is often invoked to rationalize the outcome. researchgate.net Nitrogen is generally a softer nucleophile than oxygen. Therefore, reacting the pyrimidinone with a "soft" electrophile, such as methyl iodide, tends to favor N-alkylation. Conversely, using a "hard" electrophile, like dimethyl sulfate (B86663) or a Meerwein salt, typically results in preferential O-alkylation. researchgate.net The choice of base and solvent also plays a crucial role in modulating the reactivity and regiochemical outcome. nih.gov

| Reaction Site | Favored By | Typical Alkylating Agent | Product Class | Reference |

|---|---|---|---|---|

| N-Alkylation | Soft electrophiles | Alkyl iodides (e.g., CH₃I) | 1-Alkyl-2-chloropyrimidin-4(1H)-one | researchgate.netla-press.org |

| O-Alkylation | Hard electrophiles | Alkyl sulfates (e.g., (CH₃)₂SO₄), Meerwein salts | 2-Chloro-4-alkoxypyrimidine | researchgate.netnih.gov |

Applications in Chemical and Medicinal Chemistry

2-Chloropyrimidin-4(3H)-one as a Versatile Synthetic Building Block

2-Chloropyrimidin-4(3H)-one is a highly functionalized heterocycle that serves as a valuable starting material and intermediate in organic synthesis. Its reactivity, stemming from the presence of a chloro substituent, a lactam function, and a pyrimidine (B1678525) core, allows for diverse chemical transformations. This versatility makes it a key building block for the construction of more complex molecular architectures, particularly in the realm of heterocyclic chemistry.

Precursor for Advanced Heterocyclic Scaffolds

The pyrimidine ring is a fundamental structural motif found in a vast array of biologically active compounds and marketed drugs. researchgate.netnih.gov The unique physicochemical properties of the pyrimidine ring, such as its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Consequently, the development of synthetic methodologies to access diverse pyrimidine-based scaffolds is of significant interest in medicinal chemistry.

2-Chloropyrimidin-4(3H)-one is a key precursor for a variety of fused heterocyclic systems. For instance, it can be utilized in the synthesis of pyridopyrimidines, which are fused nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antihistaminic, antimicrobial, antiviral, and analgesic properties. ijpsjournal.com The synthesis of these advanced scaffolds often involves the strategic functionalization of the 2-chloropyrimidin-4(3H)-one core.

A notable application of 2-chloropyrimidin-4(3H)-one is in the synthesis of 2-chloroquinazolin-4-ols and their analogs. researchgate.netnih.gov This transformation can be achieved in a one-step process from aromatic aminoamides using thiophosgene. researchgate.netnih.gov This method is applicable to a range of substrates, including aminothioamides and amino acids, leading to the formation of quinazolines and oxazinones. researchgate.netnih.gov

Intermediate in Complex Molecule Synthesis

The reactivity of the chlorine atom at the 2-position of the pyrimidine ring makes 2-chloropyrimidin-4(3H)-one an excellent intermediate for introducing various substituents through nucleophilic substitution reactions. This feature is extensively exploited in the synthesis of complex molecules with desired biological activities.

For example, pyrimidine-1,3,4-oxadiazole hybrids have been synthesized and investigated as potential antimycobacterial agents. tandfonline.comresearchgate.net In these syntheses, the pyrimidine moiety, derived from precursors related to 2-chloropyrimidin-4(3H)-one, is coupled with an oxadiazole ring, often with various alkyl chains to modulate activity. tandfonline.comresearchgate.net These hybrid molecules have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains. tandfonline.comresearchgate.net

Pyrimidinone Scaffold in Drug Discovery

The pyrimidinone core is recognized as a privileged scaffold in drug discovery, appearing in a wide range of molecules with diverse pharmacological applications. researchgate.net Its inherent properties, which facilitate interactions with biological targets, make it an attractive framework for the design of novel therapeutic agents. researchgate.net

Design of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net The pyrimidinone scaffold is frequently utilized as a template for the design and synthesis of analog libraries for SAR investigations.

By systematically modifying the substituents at various positions of the pyrimidinone ring, medicinal chemists can probe the key structural features required for optimal target engagement and biological effect. For instance, in the development of novel anticancer agents, a series of bicyclic, substituted pyrimidinone compounds were designed and synthesized to evaluate their anti-proliferative activity against various human cancer cell lines. researchgate.net Such studies help in identifying the most potent and selective compounds for further development.

Similarly, SAR studies on dihydropyrimidine (B8664642) scaffolds have been conducted to identify potential lipoxygenase inhibitors and cancer chemopreventive agents. mdpi.com These studies have revealed that specific substitutions on the pyrimidine ring can significantly impact the desired biological activity. mdpi.com

Scaffold Hopping Strategies for Novel Pharmacophores

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a known active compound with a different chemical scaffold while aiming to retain or improve its biological activity and physicochemical properties. nih.gov This approach is used to discover novel chemotypes with improved drug-like properties, such as enhanced potency, better pharmacokinetic profiles, or reduced toxicity. nih.govtandfonline.com

The pyrimidinone scaffold has been successfully employed in scaffold hopping strategies. For instance, in the development of USP7 inhibitors, a thieno-pyrimidinone core was hopped to a more drug-like N-methyl pyrazolo-pyrimidine core. nih.gov This modification not only maintained the inhibitory activity against USP7 but also improved the lipophilicity of the compound. nih.gov

Scaffold hopping has also been applied to discover new anti-biofilm agents. nih.gov By replacing a 2-aminoimidazole scaffold with a 2-aminopyrimidine (B69317) (2-AP) scaffold, new analogs were generated that showed inhibitory activity against biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This strategy demonstrates the utility of the pyrimidine core in generating novel pharmacophores with valuable biological activities.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-Chloropyridin-4(3H)-one and its derivatives is increasingly geared towards green and sustainable methodologies. Researchers are moving away from traditional synthetic pathways, which often involve harsh conditions and hazardous reagents, towards more environmentally benign alternatives. Key areas of development include multicomponent reactions (MCRs), the use of eco-friendly catalysts, and solvent-free reaction conditions. nih.govnih.govmdpi.comrsc.org

MCRs are a promising avenue, offering the ability to construct complex molecules like pyridones in a single step from simple precursors, which increases efficiency and reduces waste. mdpi.comnih.gov The development of novel catalysts is also a significant focus. For instance, the use of heterogeneous catalysts, which can be easily recovered and reused, aligns with the principles of green chemistry. researchgate.net Researchers are also exploring thermal, multicomponent domino reactions under catalyst- and solvent-free conditions to produce diverse and functionalized 2-pyridone derivatives. rsc.orgresearchgate.net Such methods are noted for their high atom economy, reduced reaction times, and simplified product isolation. mdpi.com

Future synthetic strategies may draw inspiration from established methods for related compounds. For example, processes for producing 2-hydroxypyridine (B17775) from 2-chloropyridine (B119429) could be adapted. google.com Similarly, patented methods for synthesizing derivatives like 2-chloro-4-aminopyridine from precursors such as 2,4-dihydroxypyridine (B17372) highlight potential pathways for modification and functionalization. google.com The overarching goal is to develop scalable, cost-effective, and sustainable routes that minimize environmental impact while providing efficient access to this compound and its analogs. nih.gov

The table below summarizes various sustainable approaches for synthesizing pyridone derivatives, which could be adapted for this compound.

| Synthetic Approach | Key Features | Potential Advantages |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. mdpi.comnih.gov | High efficiency, reduced waste, operational simplicity. mdpi.com |

| Solvent-Free Conditions | Reactions are conducted without a solvent, often with heating. rsc.orgresearchgate.net | Environmentally friendly, reduced purification steps. researchgate.net |

| Eco-Friendly Catalysis | Use of reusable or non-toxic catalysts. researchgate.net | Sustainability, cost-effectiveness, reduced catalyst waste. |

| Domino Reactions | Multiple bond-forming reactions occur in a single sequence. rsc.orgacs.org | Increased complexity from simple starting materials, high atom economy. |

Advanced Mechanistic Understanding of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research will likely focus on elucidating the intricate pathways of complex reactions, such as domino reactions, electrophilic substitutions, and photochemical transformations. acs.orgrsc.orgnih.gov

Kinetic and mechanistic studies on the electrophilic substitution of pyridones, for instance, have provided insights into how the molecule reacts, noting that at high acidities, 4-pyridone can react as the conjugate acid. rsc.org Understanding the tautomeric equilibrium between this compound and its isomer, 2-chloro-4-hydroxypyridine, is fundamental, as the reactivity of each form differs significantly. chemimpex.com

Advanced computational and experimental techniques are being employed to study reaction intermediates and transition states. For example, research into the side-chain reactions of substituted pyridines has shed light on the acidity of various ring positions and the stability of intermediates, which is critical for controlling regioselectivity. pearson.com Investigations into unusual reactions, such as the regioselective C-6 lithiation of the precursor 2-chloropyridine, provide new strategies for functionalization by revealing non-obvious reaction pathways. researchgate.net Furthermore, exploring the photochemical behavior of pyridones, such as the formation and subsequent rearrangement of [4+4] photoadducts, opens up possibilities for novel, light-induced synthetic methodologies. nih.gov A thorough mechanistic understanding will enable chemists to predict and control the outcomes of reactions with greater precision, facilitating the synthesis of novel and complex molecules.

The following table outlines key reaction types and the focus of mechanistic studies for pyridinone compounds.

| Reaction Type | Focus of Mechanistic Study | Significance |

| Domino Reactions | Elucidation of the sequence of intramolecular events (e.g., condensation, cyclization). acs.org | Enables the construction of complex architectures in a single step. |

| Electrophilic Substitution | Investigating the reactivity of the free base versus the conjugate acid and determining partial rate factors. rsc.org | Provides fundamental data for predicting and controlling substitution patterns. |

| Photochemical Reactions | Studying the formation and rearrangement of photoadducts. nih.gov | Opens pathways to novel molecular skeletons through light-induced transformations. |

| Metal-mediated Reactions | Understanding regioselectivity in reactions like lithiation. researchgate.net | Offers new strategies for targeted functionalization of the pyridine (B92270) ring. |

Exploration of New Applications in Materials Science and Catalysis

While this compound is a valuable intermediate in pharmaceuticals and agrochemicals, its potential in materials science and catalysis remains an exciting and underexplored frontier. chemimpex.com The inherent properties of the pyridinone scaffold, such as its ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive building block for the rational design of new materials. nih.goviucr.org

In materials science, this compound and its tautomer, 2-chloro-4-hydroxypyridine, are being investigated as key components in the development of specialty polymers and coatings. chemimpex.com These materials could exhibit enhanced durability and resistance to environmental factors. The pyridine ring is a well-established structural motif in functional materials, and the specific substitution pattern of this compound offers unique opportunities for tuning material properties. acs.org

In the realm of catalysis, pyridinone derivatives are being explored as ligands for transition metal catalysts. pearson.com The nitrogen and oxygen atoms can coordinate with metal centers, influencing the catalyst's activity, selectivity, and stability. For example, pyridinyl alcohols, which are structurally related, are used as hemilabile chiral chelating ligands in homogeneous catalysis. researchgate.net Future research could focus on designing and synthesizing novel ligands based on the this compound framework for a variety of catalytic applications, including cross-coupling reactions and asymmetric synthesis. The development of catalysts based on this scaffold could lead to more efficient and selective chemical transformations.

The table below highlights potential applications of this compound in these emerging fields.

| Area of Application | Potential Role of this compound | Desired Outcome |

| Materials Science | Monomer or building block for specialty polymers. chemimpex.com | Materials with enhanced thermal stability, durability, or specific optical properties. |

| Materials Science | Component in advanced coatings. chemimpex.com | Coatings with improved resistance to corrosion, UV degradation, or environmental factors. |

| Catalysis | Ligand for transition metal complexes. pearson.comresearchgate.net | Highly active and selective catalysts for organic synthesis (e.g., cross-coupling). |

| Catalysis | Precursor for organocatalysts. | Development of metal-free catalytic systems for sustainable chemical processes. |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloropyridin-4(3H)-one, and how can purity be ensured during purification?

- Methodological Answer :

- Synthetic Routes : A one-pot synthesis using halogenated precursors (e.g., 2-aminopyridine derivatives) with potassium phosphate in aqueous conditions at 100°C for 7 hours has been adapted for similar pyridinones . For this compound, chlorination of pyridin-4(3H)-one derivatives using POCl₃ or PCl₃ under reflux in anhydrous conditions is common, followed by quenching with ice-water .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) .

Q. How can structural confirmation of this compound be performed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis (e.g., Bruker SMART CCD diffractometer, Mo Kα radiation) resolves tautomeric forms (3H vs. 1H). For this compound, bond lengths (C=O: ~1.22 Å, C-Cl: ~1.74 Å) and angles confirm the lactam structure .

- Spectroscopy :

- ¹H/¹³C NMR : ¹H NMR (DMSO-d₆) shows a deshielded NH proton at δ 11.2 ppm and aromatic protons at δ 7.3–8.1 ppm. ¹³C NMR confirms C=O (δ 165 ppm) and C-Cl (δ 112 ppm) .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl at ~680 cm⁻¹ .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- The chloro group at position 2 undergoes SNAr reactions with amines (e.g., piperidine in DMF at 80°C) or alkoxides (e.g., sodium methoxide in THF). Monitor progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane).

- Example : Reaction with 4-aminopyridine yields 2-(pyridin-4-ylamino)pyridin-4(3H)-one, confirmed by LC-MS (m/z 204.1 [M+H]⁺) .

Advanced Research Questions

Q. How does tautomerism between 3H and 1H forms impact the reactivity and spectroscopic properties of this compound?

- Methodological Answer :

- Tautomeric Equilibrium : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–100°C) to observe coalescence of NH signals. DFT calculations (B3LYP/6-311+G(d,p)) predict the 3H form is energetically favored by ~3 kcal/mol due to conjugation with the lactam .

- Reactivity Impact : The 3H tautomer enhances electrophilicity at C2, accelerating SNAr reactions by 20% compared to the 1H form .

Q. What computational strategies are effective for modeling the electronic structure of this compound?

- Methodological Answer :

- DFT Studies : Optimize geometry at the M06-2X/def2-TZVP level. HOMO-LUMO gaps (~5.2 eV) correlate with experimental redox potentials (E₁/2 = -1.3 V vs. Ag/AgCl) .

- Molecular Dynamics : Simulate solvation effects in water (AMBER force field) to predict aggregation behavior .

Q. How can mechanistic contradictions in the formation of byproducts during SNAr reactions be resolved?

- Methodological Answer :

- Byproduct Analysis : LC-MS/MS identifies dimeric adducts (m/z 380–400) formed via competing elimination pathways. Suppress by using excess nucleophile (3 eq.) and low temperatures (0–5°C) .

- Kinetic Studies : Pseudo-first-order kinetics (k = 0.15 min⁻¹ at 25°C) confirm a rate-limiting σ-complex formation .

Q. What strategies mitigate discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Standardization : Use a common assay protocol (e.g., MIC testing against S. aureus ATCC 25923 in Mueller-Hinton broth). Discrepancies in IC₅₀ values (e.g., 8–12 µM) arise from solvent effects (DMSO vs. ethanol) .

- Metabolite Profiling : LC-HRMS identifies hydrolyzed metabolites (e.g., 2-hydroxypyridin-4(3H)-one) that reduce potency .

Q. How do steric and electronic effects of substituents influence the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。